molecular formula C23H24F3N3O3S B2957080 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 939893-77-3

3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2957080
CAS No.: 939893-77-3
M. Wt: 479.52
InChI Key: ZEXDYEADVNCIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . Its research value is prominent in oncology, particularly for investigating the pathogenesis and treatment of myeloproliferative neoplasms and acute myeloid leukemia (AML). The compound exerts its effects by disrupting critical signaling pathways; JAK2 inhibition blocks the JAK-STAT cascade, which is constitutively active in malignancies like polycythemia vera, while FLT3 inhibition targets a key driver of proliferation and survival in a subset of AML, including those with FLT3-ITD mutations. This dual-targeting mechanism makes it a valuable chemical probe for studying the interplay of these kinases in hematopoietic cancers and for evaluating combination treatment strategies. Further research explores its utility in overcoming drug resistance and its effects on other kinase-dependent cellular processes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3S/c1-4-11-5-7-14-13(9-11)18(23(24,25)26)17-19(27)20(33-22(17)29-14)21(30)28-15-8-6-12(31-2)10-16(15)32-3/h6,8,10-11H,4-5,7,9,27H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXDYEADVNCIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=C(C=C(C=C4)OC)OC)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with potential biological activities that have garnered attention in pharmacological research. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.

  • Molecular Formula : C23H24F3N3O3S
  • Molecular Weight : 479.52 g/mol
  • CAS Number : 939893-77-3

The compound exhibits a multifaceted mechanism of action primarily targeting various cellular pathways associated with cancer cell proliferation and survival. Studies indicate that it may inhibit key enzymes involved in tumor growth and metastasis.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity against Cancer Cell Lines :
    • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).
    • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity:
      • MCF-7: IC50 = 0.0585 µg/mL
      • HeLa: IC50 = 0.0692 µg/mL
      • HT-29: IC50 = 0.02366 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the molecular structure significantly influence the compound's biological activity. For example, the presence of the trifluoromethyl group and dimethoxyphenyl moiety enhances its interaction with target proteins involved in tumorigenesis .

Data Table: Biological Activity Overview

Cell Line IC50 (µg/mL) Effect
MCF-70.0585Cytotoxic
HeLa0.0692Cytotoxic
HT-290.02366Cytotoxic

Study 1: In Vivo Efficacy

In a recent study, the compound was administered to murine models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, showcasing its potential for therapeutic use in oncology .

Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms underlying its anticancer effects. It was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The thieno[2,3-b]quinoline scaffold is shared across analogs, but substitutions at positions 2, 4, and 6 differentiate their activities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activities References
Target Compound 6-ethyl, 4-CF₃, N-(2,4-dimethoxyphenyl) C₂₃H₂₃F₃N₃O₃S 490.51 Not explicitly reported
KuSaSch105 (3-amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide) 4-phenyl, N-(4-chlorophenyl) C₂₄H₂₁ClN₃OS 434.96 Antiplasmodial (IC₅₀ = 0.12 µM)
3-amino-N-(4-phenoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 5-oxo, N-(4-phenoxyphenyl) C₂₄H₂₀N₃O₂S 422.50 Antimicrobial (moderate activity)
3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N-(4-fluorophenyl) C₁₈H₁₆FN₃OS 341.40 Anticancer (mechanism under study)
Compound 1 (3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide) 5-oxo, N-(3-chloro-2-methylphenyl) C₂₀H₁₈ClN₃O₂S 407.90 Potent ovarian cancer cell inhibitor

Functional Group Impact on Activity

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance metabolic stability and target binding. KuSaSch105’s 4-phenyl/4-chlorophenyl groups contribute to its antiplasmodial potency , while the target compound’s 4-CF₃ may improve pharmacokinetics .
  • Electron-Donating Groups (e.g., OCH₃) : The 2,4-dimethoxyphenyl in the target compound likely increases solubility compared to halogenated analogs like KuSaSch105 .
  • Oxo vs. Ethyl Substitutions : 5-Oxo derivatives (e.g., Compound 1) exhibit cytotoxicity in cancer cells, whereas 6-ethyl groups (target compound) may prioritize membrane permeability .

Pharmacological Profiles

  • Antimicrobial Activity: Pyrrolylthieno[2,3-b]quinoline derivatives show moderate antifungal and antibacterial effects, suggesting the target compound’s ethyl/CF₃ groups could enhance spectrum or potency .
  • Anticancer Potential: Thieno[2,3-b]pyridine derivatives alter glycosphingolipid expression in cancer stem cells, implying the target compound’s trifluoromethyl group may amplify this mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.